4-(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid 4-(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 101064-05-5
VCID: VC0012980
InChI: InChI=1S/C12H14N2O4S/c1-8-5-6-10-9(7-8)13-11(14-19(10,17)18)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16)
SMILES: CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol

4-(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid

CAS No.: 101064-05-5

Main Products

VCID: VC0012980

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32 g/mol

4-(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid - 101064-05-5

CAS No. 101064-05-5
Product Name 4-(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
IUPAC Name 4-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid
Standard InChI InChI=1S/C12H14N2O4S/c1-8-5-6-10-9(7-8)13-11(14-19(10,17)18)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16)
Standard InChIKey YCSBJVMEWUMATK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O
Canonical SMILES CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O
PubChem Compound 13486711
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator